molecular formula C13H10N4O2 B1421983 N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1255147-69-3

N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B1421983
CAS No.: 1255147-69-3
M. Wt: 254.24 g/mol
InChI Key: OYCHDJNIXIWJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a chemical compound with the molecular formula C13H10N4O2 . It has an average mass of 254.244 Da and a monoisotopic mass of 254.080383 Da . This compound has been the subject of significant research in recent years.


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

In certain cases, the Biginelli reaction competes with the side process of the formation of pyrazolo [1,5-a]pyrimidines by reaction of aminopyrazole and dicarbonyl components without the participation of an aldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, IR and NMR spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antioxidant Evaluation A study conducted by Bondock, Adel, and Etman (2016) involved the synthesis of new compounds, including N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, demonstrating excellent antioxidant activity and significant protection against DNA damage induced by the Bleomycin iron complex (Bondock, Adel, & Etman, 2016).

Inhibition of Cathepsins B and K Lukić et al. (2017) synthesized novel compounds, including 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, which were tested for their inhibition of cathepsins K and B. This research is significant in understanding the therapeutic potential of these compounds in treating diseases related to these enzymes (Lukić, Grošelj, Novinec, & Svete, 2017).

Catalyst-Free Synthesis A catalyst-free synthesis method for N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, a novel class of compounds, was developed by Liu et al. (2014). This method highlights an efficient and environmentally friendly approach to synthesizing these compounds (Liu, Xu, Sun, Lu, & Guo, 2014).

Anticancer Activity Research conducted by Galayev et al. (2015) focused on synthesizing novel compounds with various moieties, including dihydropyrazolo[3,4-b]pyridine, and evaluating their anticancer activities. This study contributes to the understanding of the potential of these compounds as antitumor agents (Galayev, Garazd, Garazd, & Lesyk, 2015).

Regioselectivity in Synthesis Moustafa et al. (2022) explored the regioselectivity in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which have broad biological activities and are of interest in materials science. This study adds valuable knowledge to the field of organic and medicinal chemistry (Moustafa, Nour-Eldeen, Al-Mousawi, El-Hameed, Magdy, & Sadek, 2022).

Insecticidal and Antibacterial Potential Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This research offers insights into the applications of these compounds in agriculture and medicine (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N-(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-12(9-4-2-1-3-5-9)16-10-8-14-11-6-7-15-17(11)13(10)19/h1-8,15H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCHDJNIXIWJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CNN3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Reactant of Route 5
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Reactant of Route 6
N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.